molecular formula C20H21ClN2O3S B11552440 2-[(2-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11552440
M. Wt: 404.9 g/mol
InChI Key: DOYYNUHRLZVAFA-WSDLNYQXSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a prop-2-en-1-yloxy group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethyl sulfanyl intermediate, followed by the introduction of the methoxy and prop-2-en-1-yloxy groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
  • 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Indole derivatives

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21ClN2O3S/c1-3-10-26-18-9-8-15(11-19(18)25-2)12-22-23-20(24)14-27-13-16-6-4-5-7-17(16)21/h3-9,11-12H,1,10,13-14H2,2H3,(H,23,24)/b22-12+

InChI Key

DOYYNUHRLZVAFA-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=CC=C2Cl)OCC=C

Origin of Product

United States

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